

Application Notes and Protocols for Org 25543 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25543 hydrochloride is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), with an IC50 of 16 nM for human GlyT2.[1][2][3] It functions as a non-competitive, irreversible or pseudo-irreversible allosteric inhibitor.[4][5][6] By blocking the reuptake of glycine into presynaptic neurons, Org 25543 enhances glycinergic neurotransmission, which plays a crucial role in mediating pain signals in the spinal cord. This mechanism of action has positioned Org 25543 as a valuable research tool for studying neuropathic pain and exploring novel analgesic therapies.[4][7][8] In animal models, it has been shown to ameliorate mechanical allodynia, a key symptom of neuropathic pain.[1][2] However, its development has been hindered by a narrow therapeutic window, with significant side effects such as tremors, seizures, and mortality observed at higher doses, which are attributed to its irreversible inhibition of GlyT2.[5][9]

Data Presentation

The following table summarizes the key quantitative data for **Org 25543** hydrochloride.



Property	Value	Source
Molecular Weight	448.98 g/mol	[2]
IC50 (hGlyT2)	16 nM	[1][2][3]
Solubility in Water	up to 20 mM (8.98 mg/mL)	[2][10]
Solubility in DMSO	up to 100 mM (44.9 mg/mL)	[2][10]

Experimental Protocols Protocol 1: Basic Aqueous Stock Solution

This protocol is suitable for preparing a stock solution of **Org 25543** hydrochloride for in vitro experiments where aqueous solutions are required.

Materials:

- Org 25543 hydrochloride powder
- · Sterile, deionized or distilled water
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Aseptically weigh the desired amount of Org 25543 hydrochloride powder.
- Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 10 mM stock solution, add 22.27 mL of water to 10 mg of Org 25543 hydrochloride).[2]
- Vortex the solution until the powder is completely dissolved. Gentle warming or sonication
 can be used to aid dissolution if precipitation occurs.[1]
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.



• Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Protocol 2: Vehicle Formulation for In Vivo Injection (with PEG300 and Tween-80)

This protocol provides a vehicle formulation suitable for systemic administration in animal models.

Materials:

- Org 25543 hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer

Procedure:

- Prepare the vehicle solution by adding the solvents one by one in the following proportions:
 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
- Weigh the required amount of Org 25543 hydrochloride.
- First, dissolve the **Org 25543** hydrochloride in DMSO.
- Gradually add the PEG300 while vortexing.
- Add the Tween-80 and continue to mix.
- Finally, add the saline to reach the final volume and concentration.



- This protocol can achieve a solubility of at least 1.25 mg/mL (2.78 mM).[1]
- The final solution should be clear. If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[1]
- Prepare fresh on the day of the experiment or store at -80°C for short-term storage.

Protocol 3: Vehicle Formulation for In Vivo Injection (with SBE-β-CD)

This protocol uses sulfobutyl ether beta-cyclodextrin (SBE- β -CD) as a solubilizing agent, which can improve the solubility and stability of the compound.

Materials:

- Org 25543 hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- 20% SBE-β-CD in sterile saline
- Sterile conical tubes
- Vortex mixer

Procedure:

- Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
- Prepare the vehicle solution by adding the solvents one by one: 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[1]
- First, dissolve the **Org 25543** hydrochloride in DMSO.
- Add the 20% SBE-β-CD in saline solution to the DMSO solution while vortexing until the compound is fully dissolved.
- This method can achieve a solubility of at least 1.25 mg/mL (2.78 mM).[1]

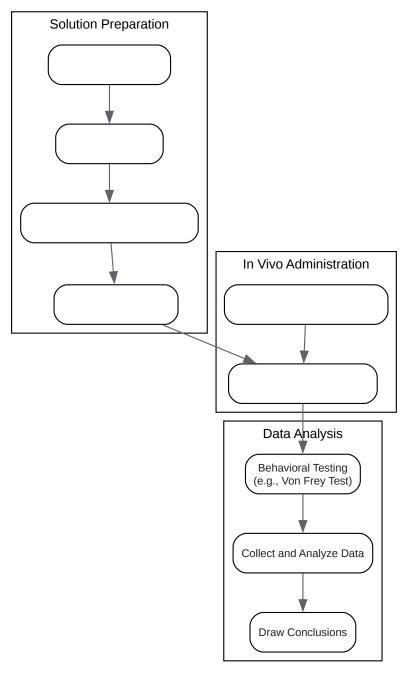


- The resulting solution should be clear.
- Prepare fresh before use or store at -80°C for short-term storage.

Mandatory Visualization



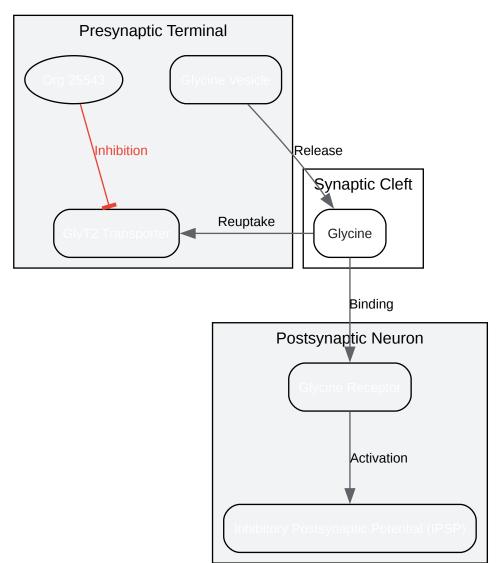
Experimental Workflow: Preparation and Administration of Org 25543 for In Vivo Studies



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Caption: Workflow for preparing and administering Org 25543 in animal studies.





Mechanism of Action of Org 25543 at the Synapse

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Caption: **Org 25543** inhibits GlyT2, increasing synaptic glycine and enhancing inhibitory signaling.



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